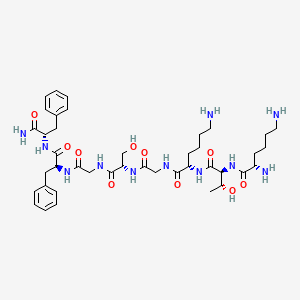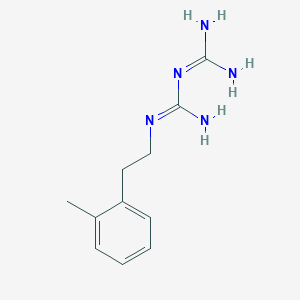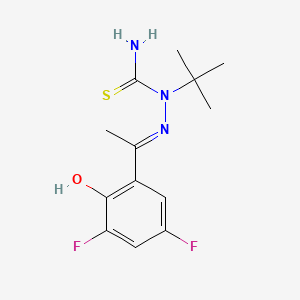
Istaroxime (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Istaroxime (hydrochloride) is an investigational drug primarily developed for the treatment of acute decompensated heart failure. It is a novel compound with a unique mechanism of action that enhances both the contractility and relaxation of the heart muscle. Originally patented and developed by Sigma-Tau, it was later sold to CVie Therapeutics .
Métodos De Preparación
The synthesis of Istaroxime (hydrochloride) involves several steps, starting from the basic steroidal structure. The synthetic route typically includes the introduction of an aminoethoxyimino group at the 3-position and a ketone at the 6 and 17 positions of the steroid nucleus. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are designed to optimize yield and purity, often involving large-scale reactions and purification processes .
Análisis De Reacciones Químicas
Istaroxime (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of biological activity.
Reduction: Reduction reactions can modify the ketone groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly at the aminoethoxyimino group, can lead to the formation of analogs with different therapeutic potentials.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Istaroxime (hydrochloride) has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of structural modifications on biological activity.
Biology: Research focuses on its effects on cellular calcium handling and its potential to improve heart muscle function.
Medicine: It is being investigated as a treatment for acute decompensated heart failure, with studies showing its ability to improve cardiac output and reduce symptoms of heart failure
Mecanismo De Acción
Istaroxime (hydrochloride) exerts its effects through a dual mechanism:
Inhibition of Sodium/Potassium Adenosine Triphosphatase (Na+/K+ ATPase): This increases intracellular sodium levels, which in turn affects the sodium/calcium exchanger, leading to increased intracellular calcium levels.
Stimulation of Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA2a): This improves calcium reuptake into the sarcoplasmic reticulum, enhancing the relaxation phase of the cardiac cycle.
Comparación Con Compuestos Similares
Istaroxime (hydrochloride) is unique compared to other inotropic agents due to its dual mechanism of action. Similar compounds include:
Digoxin: Another inotropic agent that inhibits Na+/K+ ATPase but does not stimulate SERCA2a.
Istaroxime (hydrochloride) stands out due to its ability to enhance both contraction and relaxation of the heart muscle, making it a promising candidate for treating heart failure .
Propiedades
IUPAC Name |
(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHJYJDJXNOGNI-ROJIRLEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)


![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)





